1-Isocyanato-4-(propylsulfanyl)benzene
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Overview
Description
Benzene, 1-isocyanato-4-(propylthio)-: is an organic compound with the molecular formula C10H11NOS. It is also known by other names such as (4-isocyanatophenyl)(propyl)sulfane and 1-Isocyanato-4-(propylsulfanyl)benzene . This compound features a benzene ring substituted with an isocyanate group and a propylthio group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution reactions to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from benzene. The process includes nitration, reduction, and subsequent functional group transformations to introduce the isocyanate and propylthio groups. Specific reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-isocyanato-4-(propylthio)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is substituted by electrophiles
Addition Reactions: The isocyanate group can react with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are used for bromination reactions.
Nucleophilic Addition: Reagents like amines and alcohols can react with the isocyanate group under mild conditions to form ureas and carbamates.
Major Products Formed:
Substitution Products: Depending on the electrophile used, various substituted benzene derivatives can be formed.
Addition Products: Ureas, carbamates, and other derivatives are formed through nucleophilic addition reactions.
Scientific Research Applications
Benzene, 1-isocyanato-4-(propylthio)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Benzene, 1-isocyanato-4-(propylthio)- involves its functional groups:
Isocyanate Group: The isocyanate group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols.
Propylthio Group: The propylthio group can participate in various chemical reactions, including oxidation and substitution, contributing to the compound’s versatility.
Comparison with Similar Compounds
Benzene, 1-isocyanato-4-(methylthio)-: Similar structure but with a methylthio group instead of a propylthio group.
Benzene, 1-isocyanato-4-(ethylthio)-: Similar structure but with an ethylthio group instead of a propylthio group.
Uniqueness: Benzene, 1-isocyanato-4-(propylthio)- is unique due to the presence of both the isocyanate and propylthio groups, which provide distinct reactivity and versatility in chemical synthesis compared to its analogs .
Properties
CAS No. |
51594-98-0 |
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Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-isocyanato-4-propylsulfanylbenzene |
InChI |
InChI=1S/C10H11NOS/c1-2-7-13-10-5-3-9(4-6-10)11-8-12/h3-6H,2,7H2,1H3 |
InChI Key |
XUIBTJIFEKVQOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=C(C=C1)N=C=O |
Origin of Product |
United States |
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